N-{[1,1'-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-{[1,1'-Biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound featuring a 1,8-naphthyridine core substituted with an ethyl group at position 1 and a biphenyl-2-yl carboxamide moiety at position 2. The 1,8-naphthyridine scaffold is widely explored in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
1-ethyl-2-oxo-N-(2-phenylphenyl)-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-2-26-21-17(11-8-14-24-21)15-19(23(26)28)22(27)25-20-13-7-6-12-18(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYYVMRDYQSMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Intermediate: The biphenyl moiety can be synthesized through Suzuki-Miyaura cross-coupling reactions, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base.
Naphthyridine Synthesis: The naphthyridine core can be constructed via cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Coupling of Biphenyl and Naphthyridine: The final step involves coupling the biphenyl intermediate with the naphthyridine core under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents on the biphenyl ring.
Scientific Research Applications
N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication .
Comparison with Similar Compounds
Structural Analogues of 1,8-Naphthyridine-3-carboxamides
The following table summarizes key structural and synthetic differences between the target compound and its analogues:
Key Observations:
- Biphenyl-2-yl carboxamide introduces rigidity and extended π-conjugation, which could improve binding affinity to hydrophobic enzyme pockets compared to halogenated benzyl groups (e.g., 20b, 5a) . Halogenated derivatives (e.g., 5b2, 20b) often exhibit higher melting points and altered solubility due to increased polarity .
Synthetic Efficiency :
- Yields vary significantly (54–98%), influenced by purification methods. For example, 10c achieved 98% yield via straightforward extraction, while 20b required HPLC purification (54% yield) .
- The target compound’s synthesis likely involves coupling of 1-ethyl-1,8-naphthyridine-3-carboxylic acid with biphenyl-2-amine, analogous to procedures in and .
Physicochemical and Spectral Comparisons
- IR Spectroscopy :
- NMR Spectroscopy :
Biological Activity
N-{[1,1'-biphenyl]-2-yl}-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Overview of Naphthyridine Derivatives
Naphthyridine derivatives are known for their wide range of pharmacological activities. The 1,8-naphthyridine scaffold specifically exhibits various biological effects such as:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Inhibitory effects on different cancer cell lines.
- Anti-inflammatory : Reduction in inflammation markers.
- Analgesic : Pain-relieving properties.
These compounds have been explored for their potential in treating conditions such as cancer, infections, and neurological disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many naphthyridine derivatives act as inhibitors of specific enzymes involved in disease pathways. For example, they may inhibit kinases or phosphodiesterases that play roles in cancer progression and inflammation.
- Receptor Modulation : These compounds can interact with various receptors, including adenosine receptors and others involved in pain perception and inflammation .
- Oxidative Stress Induction : Some studies suggest that naphthyridine derivatives can increase the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Biological Activity Data Table
| Activity Type | Effectiveness (IC₅₀) | References |
|---|---|---|
| Anticancer | 2.4–2.7 μM | |
| Antimicrobial | Varies by strain | |
| Anti-inflammatory | Significant reduction | |
| Analgesic | Moderate efficacy |
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of this compound on non-small-cell lung cancer (NSCLC). The compound demonstrated significant cytotoxicity with an IC₅₀ value indicating strong inhibition of tumor growth compared to control groups. The mechanism was linked to increased ROS generation and subsequent apoptosis .
Case Study 2: Antimicrobial Activity
Research on the antimicrobial properties of this compound showed effective inhibition against multiple strains of bacteria. The structure-function relationship indicated that modifications in the biphenyl moiety could enhance antimicrobial efficacy .
Case Study 3: Anti-inflammatory Effects
In vitro studies revealed that this compound significantly reduced the levels of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
